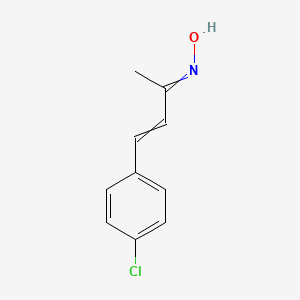
4-(3-Chloro-5-nitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(3-Chloro-5-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11ClN2O3 It is a derivative of benzene, featuring a chlorine atom, a morpholine ring, and a nitro group as substituents
準備方法
The synthesis of 4-(3-Chloro-5-nitrophenyl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of chlorobenzene to introduce the nitro group, followed by the substitution of the chlorine atom with a morpholine ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.
化学反応の分析
4-(3-Chloro-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(3-Chloro-5-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-Chloro-5-nitrophenyl)morpholine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to specific targets .
類似化合物との比較
4-(3-Chloro-5-nitrophenyl)morpholine can be compared with other similar compounds, such as:
1-Chloro-3-nitrobenzene: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.
1-Chloro-4-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties.
3-Morpholino-4-nitrobenzene:
特性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC名 |
4-(3-chloro-5-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2 |
InChIキー |
BBEOFLYUMJKIGD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Amino-8-(2-pyrazinyl)-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B8364347.png)
![3-Methyl-8-methoxy-s-triazolo-[3,4-a]-isoquinoline](/img/structure/B8364351.png)
